molecular formula C11H18N4O2 B13174970 Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13174970
M. Wt: 238.29 g/mol
InChI Key: IGCHMUOKHHKGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a piperidine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 2,4-dioxo-4-phenylbutanoate derivatives with hydrazine derivatives under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications .

Scientific Research Applications

Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a piperidine moiety makes it a versatile compound for various applications .

Biological Activity

Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate, a derivative of pyrazole, is gaining attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 1955562-14-7
  • IUPAC Name : this compound

The compound features a piperidine ring, an amino group, and a carboxylate moiety, which contribute to its biological activity.

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor effects. Research has demonstrated that these compounds can inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to selectively inhibit mutant forms of epidermal growth factor receptor (EGFR) kinases, particularly the T790M variant associated with resistance to standard therapies .
  • Synergistic Effects with Chemotherapy : In vitro studies have reported that combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin enhances cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound demonstrated:

  • Broad Spectrum Activity : Studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for some derivatives .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Angiogenesis : Pyrazole derivatives may inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways.
  • Antioxidant Properties : Some studies suggest that these compounds possess antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntitumorMCF-7 (Breast Cancer)0.15
AntitumorMDA-MB-231 (Breast Cancer)0.10
AntimicrobialStaphylococcus aureus0.22
AntimicrobialEscherichia coli0.25

Case Studies

  • Combination Therapy in Breast Cancer : A study investigated the effects of ethyl 5-amino derivatives in combination with doxorubicin on breast cancer cell lines. The results indicated a significant increase in cytotoxicity when used together compared to either agent alone .
  • Antimicrobial Efficacy Assessment : In vitro tests showed that pyrazole derivatives effectively inhibited biofilm formation in Staphylococcus species, suggesting potential applications in treating biofilm-associated infections .

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

ethyl 5-amino-1-piperidin-4-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H18N4O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h7-8,13H,2-6,12H2,1H3

InChI Key

IGCHMUOKHHKGOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCNCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.